
Disodium 5-((4-((((4-((4-chloro-3-sulphonatophenyl)azo)-2-ethoxy-5-tolyl)amino)carbonyl)amino)phenyl)azo)salicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DISODIUM 5-[[4-[[[[4-[(4-CHLORO-3-SULFONATOPHENYL)AZO]-2-ETHOXY-5-TOLYL]AMINO]CARBONYL]AMINO]PHENYL]AZO]SALICYLATE is a complex organic compound known for its vibrant color properties. It is commonly used as a dye due to its ability to produce bright and stable colors. The compound is characterized by its azo groups, which are responsible for its chromophoric properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM 5-[[4-[[[[4-[(4-CHLORO-3-SULFONATOPHENYL)AZO]-2-ETHOXY-5-TOLYL]AMINO]CARBONYL]AMINO]PHENYL]AZO]SALICYLATE typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-chloro-3-sulfonatophenylamine. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-ethoxy-5-toluidine to form the azo compound.
Further Coupling: This intermediate is further coupled with salicylic acid under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and concentration of reagents, are meticulously controlled to optimize yield and purity.
化学反应分析
Types of Reactions
DISODIUM 5-[[4-[[[[4-[(4-CHLORO-3-SULFONATOPHENYL)AZO]-2-ETHOXY-5-TOLYL]AMINO]CARBONYL]AMINO]PHENYL]AZO]SALICYLATE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where substituents can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
DISODIUM 5-[[4-[[[[4-[(4-CHLORO-3-SULFONATOPHENYL)AZO]-2-ETHOXY-5-TOLYL]AMINO]CARBONYL]AMINO]PHENYL]AZO]SALICYLATE has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical analyses and experiments.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
作用机制
The compound exerts its effects primarily through its chromophoric azo groups, which absorb light at specific wavelengths, resulting in its vibrant color. The molecular targets and pathways involved include interactions with various substrates in biological and chemical systems, leading to changes in color and other properties.
相似化合物的比较
Similar Compounds
- DISODIUM 5-[[4-[[[[2-METHOXY-4-[(3-SULFONATOPHENYL)AZO]PHENYL]AMINO]CARBONYL]AMINO]PHENYL]AZO]SALICYLATE
- DISODIUM 5-[[4-[[[[2-METHOXY-4-[(3-SULFONATOPHENYL)AZO]PHENYL]AMINO]CARBONYL]AMINO]PHENYL]AZO]-3-METHYLSALICYLATE
属性
CAS 编号 |
94088-51-4 |
|---|---|
分子式 |
C29H23ClN6Na2O8S |
分子量 |
697.0 g/mol |
IUPAC 名称 |
disodium;5-[[4-[[4-[(4-chloro-3-sulfonatophenyl)diazenyl]-2-ethoxy-5-methylphenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C29H25ClN6O8S.2Na/c1-3-44-26-15-23(36-35-20-8-10-22(30)27(14-20)45(41,42)43)16(2)12-24(26)32-29(40)31-17-4-6-18(7-5-17)33-34-19-9-11-25(37)21(13-19)28(38)39;;/h4-15,37H,3H2,1-2H3,(H,38,39)(H2,31,32,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI 键 |
FFISEGDYTPFXAM-UHFFFAOYSA-L |
规范 SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C)NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


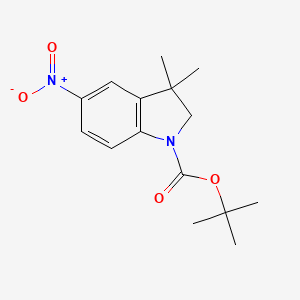
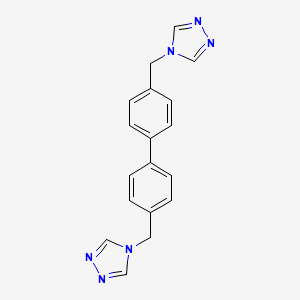
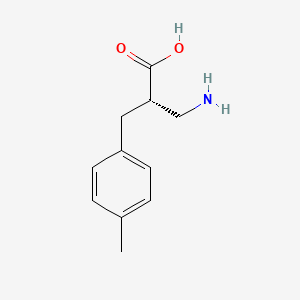
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12963057.png)

![6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12963062.png)

![tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B12963087.png)
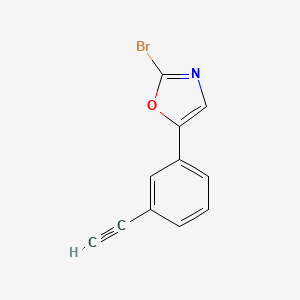

![4,8,12-Triphenyl-8,12-dihydro-4H-4,8,12-triaza-3a2-boradibenzo[cd,mn]pyrene](/img/structure/B12963102.png)
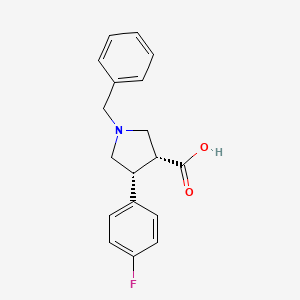

![4-(7-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B12963125.png)
